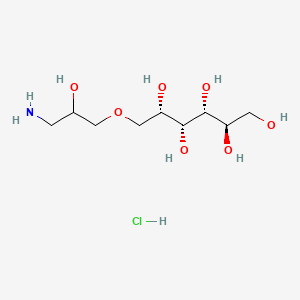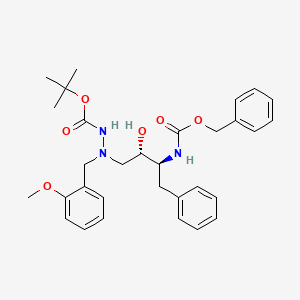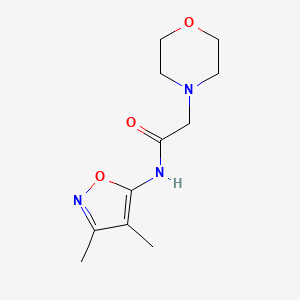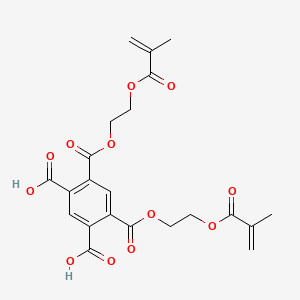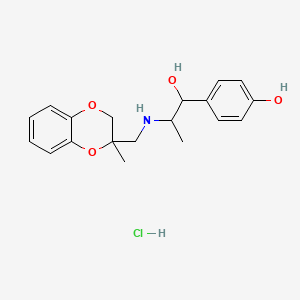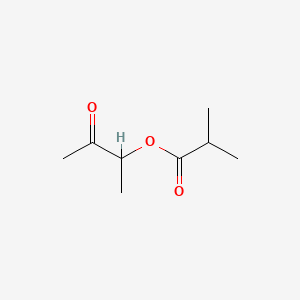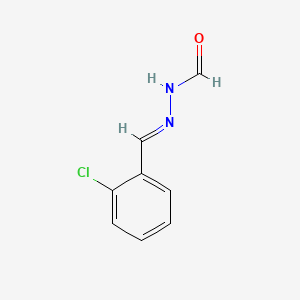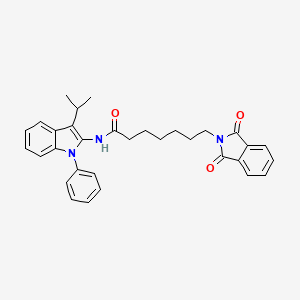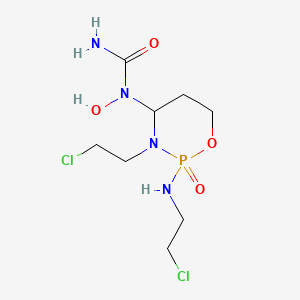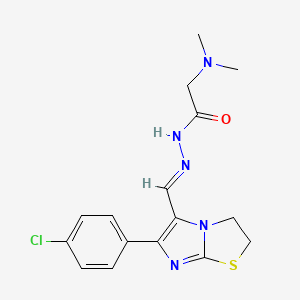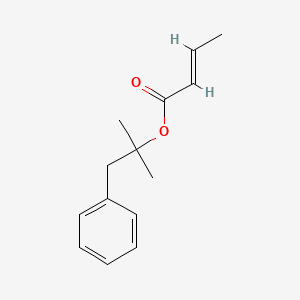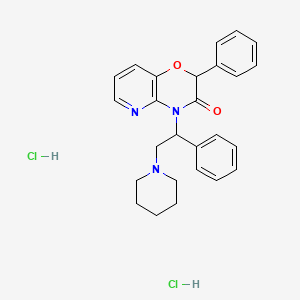
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of phenyl and piperidinyl groups through various substitution reactions. Common reagents used in these steps include phenylboronic acid, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening the ring structure and forming different products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies and molecular docking experiments.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its interactions with specific molecular targets might make it a candidate for drug development, particularly in areas such as neuropharmacology or oncology.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions. Its unique properties could be leveraged to enhance the performance of industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: These compounds share the core structure but differ in the substituents attached to the ring.
Phenylpiperidine derivatives: Compounds with similar piperidinyl and phenyl groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88809-81-8 |
|---|---|
Molecular Formula |
C26H29Cl2N3O2 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-phenyl-4-(1-phenyl-2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C26H27N3O2.2ClH/c30-26-24(21-13-6-2-7-14-21)31-23-15-10-16-27-25(23)29(26)22(20-11-4-1-5-12-20)19-28-17-8-3-9-18-28;;/h1-2,4-7,10-16,22,24H,3,8-9,17-19H2;2*1H |
InChI Key |
RUTDOXUIBMMBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


